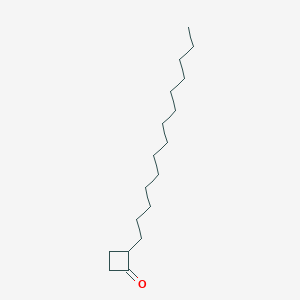

2-Tetradecylcyclobutanone

説明

2-Tetradecylcyclobutanone (2-tDCB; CAS 35493-47-1) is a radiolytic product formed when stearic acid (C18:0) in lipid-containing foods undergoes irradiation. It belongs to the 2-alkylcyclobutanone (2-ACB) family, a class of compounds used as biomarkers to identify irradiated foods due to their radiation-specific formation . Structurally, 2-tDCB consists of a cyclobutanone ring substituted with a tetradecyl (14-carbon) chain at the 2-position. Its molecular formula is C₁₈H₃₄O, with a molecular weight of 266.46 g/mol .

2-tDCB has been extensively studied for its toxicological profile. While non-genotoxic in comet assays, 2-tDCB exhibited tumor-promoting activity in vitro in Bhas 42 cell transformation assays at cytotoxic concentrations .

特性

IUPAC Name |

2-tetradecylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZLOIBLMXPDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340742 | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35493-47-1 | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35493-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TETRADECYLCYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZJN11424N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Alkylation of Cyclobutanone Imines

A widely adopted method involves the alkylation of N-(cyclobutylidene)isopropylamine (7 ), derived from cyclobutanone (6 ) and isopropylamine. Titanium(IV) chloride facilitates imine formation, followed by deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The resulting 1-azaallylic anion reacts with 1-bromotetradecane to form N-(2-tetradecyl-1-cyclobutylidene)isopropylamine (8 ), which undergoes hydrolysis with aqueous oxalic acid to yield 2-TCB. This method achieves 71–80% yields and is scalable for gram-scale production.

One-Pot Synthesis

A streamlined one-pot procedure eliminates intermediate purification steps. Cyclobutanone (6 ) is iminated with isopropylamine, alkylated in situ with 1-bromotetradecane, and hydrolyzed directly with oxalic acid. This approach retains the efficiency of the multi-step method (similar yields) while reducing operational complexity, making it suitable for high-throughput synthesis.

Alternative Imine Substrates

N-Cyclobutylidene-(N’,N’-dimethylamino)amine (9 ) was explored as an alternative substrate for alkylation. However, yields were comparable to the isopropylamine-derived imine method, offering no significant advantage.

Optimization of Alkylation and Purification

Solvent and Temperature Effects

Optimal alkylation occurs in THF at −78°C, preventing side reactions such as over-alkylation or decomposition. Elevated temperatures reduce yields due to imine instability, while polar aprotic solvents like dimethylformamide (DMF) are less effective.

Purification via Gel Permeation Chromatography (GPC)

Post-synthesis purification employs GPC to remove lipid byproducts. A CLNpak EV-2000 AC column (40°C, 5 mL/min flow rate) elutes 2-TCB between 14.3–17 min using cyclohexane. This step ensures >97% purity , critical for analytical standards.

Solid-Phase Extraction (SPE)

Silica gel cartridges (1 g/6 mL) further purify 2-TCB. After GPC, the fraction is loaded onto the cartridge, washed with n-hexane, and eluted with 2% diethyl ether in n-hexane. This step removes residual lipids and polar impurities.

Analytical Validation of Synthetic 2-TCB

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Synthetic 2-TCB is analyzed using a DB-5 ms column with electron ionization (70 eV). Key MS/MS transitions include m/z 98 → 83 and 112 → 97, ensuring specificity. The limit of detection (LOD) is 0.01 µg/g , validated across irradiated meat, poultry, and mangoes.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (210 nm) confirms purity >99.3%, as reported by Hayashi Pure Chemical Industries. Residual solvents (e.g., n-hexane) are quantified via headspace GC, adhering to ICH guidelines.

Comparative Analysis of Synthesis Methods

Challenges and Solutions in 2-TCB Synthesis

Lipid Interference in Extraction

Soxhlet extraction with n-hexane (6 h, 200 mL solvent) efficiently isolates lipids from food matrices but co-extracts triglycerides that interfere with 2-TCB. Precipitation at −20°C in acetonitrile removes >90% of lipids, improving recovery rates.

Stability Under Thermal Stress

2-TCB degrades at temperatures >250°C, complicating GC analysis. Derivatization with pentafluorophenyl hydrazine (PFPH) enhances thermal stability, enabling detection at lower doses (0.5 kGy).

Applications in Food Irradiation Detection

化学反応の分析

Types of Reactions: 2-Tetradecylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.

Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学的研究の応用

Food Safety and Irradiation

Formation and Significance:

2-tDCB is formed as a radiolytic product when food containing stearic acid is irradiated. Studies have shown that compounds like 2-tDCB can serve as markers for the irradiation treatment of food, allowing for the assessment of food safety and quality. The compound's presence indicates that the food has undergone irradiation, which can affect its nutritional content and safety profile .

Toxicological Evaluations:

Research has extensively evaluated the genotoxicity and potential carcinogenic effects of 2-tDCB. A significant study conducted a 90-day oral toxicity test in F344 rats, revealing no adverse effects at concentrations up to 300 ppm. The study concluded that 2-tDCB does not exhibit toxic or tumor-modifying effects under the tested conditions .

Genotoxicity Studies

Comet Assay Results:

The comet assay has been employed to assess the DNA-damaging effects of 2-tDCB. Results indicated no significant genotoxic potential, as neither mutagenic activity nor chromosomal aberrations were detected in various assays involving both in vitro and in vivo models . This suggests that while 2-tDCB is a product of irradiated fats, it does not pose a significant genetic risk under typical exposure levels.

Carcinogenicity Research

Colon Carcinogenesis Studies:

In studies investigating azoxymethane (AOM)-induced colon carcinogenesis, 2-tDCB was administered to rats alongside AOM to evaluate its potential role in tumor promotion. The findings indicated that while there were some incidences of colon tumors, these were not statistically significant across different dosages, reinforcing the notion that 2-tDCB does not enhance carcinogenic risk under the tested conditions .

Therapeutic Potential

Potential Health Applications:

While primarily studied for its safety in food irradiation contexts, there are emerging discussions about the therapeutic potential of cyclobutanones like 2-tDCB in medical research. For instance, the modulation of metabolic pathways influenced by dietary fats may open avenues for further research into obesity and related metabolic disorders .

Data Summary Table

Case Studies

-

Toxicological Assessment in Rats:

A study conducted on F344 rats evaluated the chronic toxicity of 2-tDCB over a period of 90 days. The results indicated that even at high doses, there were no significant health risks associated with its consumption, establishing a safety profile for this compound in dietary contexts . -

Food Irradiation Analysis:

Research assessing irradiated foods highlighted the significance of detecting cyclobutanones like 2-tDCB as markers for irradiation processes, thus aiding regulatory assessments and consumer safety initiatives .

作用機序

The mechanism of action of 2-tetradecylcyclobutanone involves its formation as a radiolytic product during the irradiation of lipid-containing foods. This compound is not naturally present in the environment, making it a specific indicator of food irradiation . The molecular targets and pathways involved in its effects are still under investigation, particularly concerning its potential carcinogenic properties .

類似化合物との比較

Structural and Precursor-Based Differences

2-ACBs are generated from fatty acids during irradiation, with their alkyl chain length and saturation determined by the precursor fatty acid (Table 1).

Table 1: Key 2-ACBs and Their Precursors

| Compound Name | Precursor Fatty Acid | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 2-Dodecylcyclobutanone (2-dDCB) | Palmitic acid (C16:0) | C₁₆H₃₀O | 12-carbon saturated chain |

| 2-Tetradecylcyclobutanone (2-tDCB) | Stearic acid (C18:0) | C₁₈H₃₄O | 14-carbon saturated chain |

| 2-Tetradec-5'-enylcyclobutanone | Oleic acid (C18:1) | C₁₈H₃₂O | 14-carbon chain with 1 double bond |

| 2-Tetradecadienylcyclobutanone | Linoleic acid (C18:2) | C₁₈H₃₀O | 14-carbon chain with 2 double bonds |

Detection Methods and Sensitivity

2-ACBs are detected using gas chromatography-mass spectrometry (GC-MS) techniques. However, structural differences influence extraction and analysis:

- EN 1785 Standard : Validated for 2-dDCB and 2-tDCB in irradiated meats and dairy products. Silver ion chromatography is required to separate unsaturated 2-ACBs (e.g., from oleic acid) .

- HS-SPME-GC-MS : A 2022 study achieved detection limits of 0.5 µg/kg for 2-tDCB in dairy products, outperforming traditional solvent extraction .

- GC-QqQ-MS/MS : Demonstrated superior sensitivity for 2-tDCB (limit of quantification: 0.1 µg/kg) compared to 2-dDCB (0.2 µg/kg) in functional foods .

Table 2: Detection Limits of Select 2-ACBs

| Compound | Method | Detection Limit (µg/kg) |

|---|---|---|

| 2-tDCB | HS-SPME-GC-MS | 0.5 |

| 2-dDCB | HS-SPME-GC-MS | 0.7 |

| 2-Tetradec-5'-enylcyclobutanone | EN 1785 + Ag⁺ chromatography | 1.0 |

Toxicological Profiles

生物活性

2-Tetradecylcyclobutanone (2-TDCB) is a compound that belongs to the class of 2-alkylcyclobutanones (2-ACBs), which are primarily formed as radiolytic products from fatty acids and triglycerides in food during irradiation. This article explores the biological activity of 2-TDCB, focusing on its genotoxicity, tumor-promoting effects, and potential implications for food safety.

This compound is characterized by its unique cyclobutane ring structure with a tetradecyl side chain. Its chemical formula is , and it is typically analyzed in the context of irradiated food products.

Genotoxicity Studies

Genotoxicity refers to the ability of a substance to damage genetic information within a cell, leading to mutations. Several studies have investigated the genotoxic potential of 2-TDCB:

- Ames Test : The compound was subjected to the Salmonella typhimurium mutagenicity assay, which showed that 2-TDCB did not exhibit mutagenic activity across five tester strains .

- Comet Assay : In vitro analyses using CHL/IU cells revealed no significant DNA strand breaks when exposed to 2-TDCB, indicating a lack of clastogenic effects .

- Micronucleus Test : In vivo studies involving oral administration of 2-TDCB in mice did not reveal any clastogenic effects in bone marrow micronuclei .

Tumor-Promoting Activity

While 2-TDCB was found not to be genotoxic, it exhibited tumor-promoting activity in vitro:

- Cell Transformation Assay : An experiment using Bhas 42 cells demonstrated that continuous exposure to 2-TDCB significantly increased the number of transformed foci, suggesting potential tumor-promoting effects when cells were treated at toxic doses for an extended period .

Comparative Biological Activity

A comparison of biological activities among various 2-alkylcyclobutanones can provide insight into their safety profiles:

| Compound | Genotoxicity | Tumor-Promoting Activity | Source |

|---|---|---|---|

| 2-Dodecylcyclobutanone (2-DDCB) | Negative | Positive (in vitro) | |

| This compound (2-TDCB) | Negative | Positive (in vitro) | |

| Other 2-ACBs | Varies | Varies |

Case Studies and Research Findings

Research has shown varying degrees of biological activity among different alkylcyclobutanones:

- Food Irradiation Studies : A study highlighted the presence of both 2-DDCB and 2-TDCB in irradiated dairy products, emphasizing the need for monitoring these compounds due to their potential health implications .

- Health Canada Evaluation : An evaluation conducted by Health Canada assessed the significance of these compounds as markers for irradiated foods, concluding that while they are not genotoxic, their tumor-promoting potential warrants further investigation .

- Toxicological Reviews : A comprehensive review on the toxicological safety of 2-ACBs indicated that while they do not pose significant mutagenic risks, their role as tumor promoters in certain contexts cannot be overlooked .

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in multi-center collaborations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。